molecular formula C20H23N5O6S B1666447 Azlocillin CAS No. 37091-66-0

Azlocillin

Cat. No.: B1666447
CAS No.: 37091-66-0
M. Wt: 461.5 g/mol
InChI Key: JTWOMNBEOCYFNV-NFFDBFGFSA-N
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Description

Azlocillin is a semisynthetic penicillin antibiotic belonging to the acylureido penicillin class. It is derived from ampicillin and exhibits an extended spectrum of antibacterial activity. This compound is effective against a broad range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and enterococci .

Mechanism of Action

Target of Action

Azlocillin, a semisynthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding prevents the cross-linking of peptidoglycan strands, weakening the cell wall structure . The weakened cell wall cannot withstand the osmotic pressure within the bacterium, leading to cell lysis . This compound may also interfere with an autolysin inhibitor, promoting the action of autolysins, which are bacterial cell wall autolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The downstream effects include the eradication of bacterial infections caused by Pseudomonas aeruginosa, Escherichia coli, and Haemophilus influenzae .

Pharmacokinetics

It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound are found in bile . The mean elimination half-life of this compound is 1.3 to 1.5 hours, but it can be longer in neonates and patients with renal impairment . This compound is 20 to 46% bound to plasma proteins .

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacterium, thereby eliminating the bacterial infection . This compound is effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance . Understanding these factors is crucial for developing strategies to mitigate the emergence and spread of antibiotic resistance .

Biochemical Analysis

Biochemical Properties

Azlocillin exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions involves the formation of covalent bonds, which leads to the inactivation of the PBPs and ultimately the death of the bacterial cells .

Cellular Effects

This compound has a significant impact on various types of cells, particularly bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that this compound interferes with an autolysin inhibitor . This interference disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are crucial for bacterial cell wall synthesis . This binding inhibits the function of these proteins, preventing the formation of a stable cell wall and leading to cell lysis . This process may involve changes in gene expression related to cell wall synthesis and the activation or inhibition of certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Initial rates of killing by this compound were not concentration-dependent . Over a 24-hour period, the typical pattern observed was an initial rapid killing, followed by a period of stasis and regrowth .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied, showing that its effectiveness can vary with different dosages

Metabolic Pathways

This compound is predominantly eliminated by renal mechanisms, but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound have been found in bile , indicating its involvement in the biliary excretion metabolic pathway .

Transport and Distribution

This compound is not significantly absorbed from the gastrointestinal tract . It is bound to plasma proteins at a rate of 20 to 46%

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound localizes to the bacterial cell wall where it binds to PBPs

Chemical Reactions Analysis

Types of Reactions

Azlocillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are studied for their potential use in treating resistant bacterial infections .

Scientific Research Applications

Azlocillin has a wide range of scientific research applications, including:

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOMNBEOCYFNV-NFFDBFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022639
Record name Azlocillin
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URL https://comptox.epa.gov/dashboard/DTXSID1022639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Azlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L
Record name Azlocillin
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Record name Azlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, azlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that azlocillin interferes with an autolysin inhibitor.
Record name Azlocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01061
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CAS No.

37091-66-0, 37091-65-9
Record name Azlocillin
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Record name Azlocillin [USAN:INN:BAN]
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Record name Azlocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01061
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Record name Azlocillin
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Record name Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Record name Azlocillin
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Record name AZLOCILLIN
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Record name Azlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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